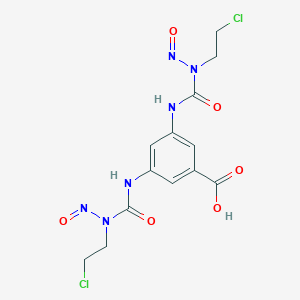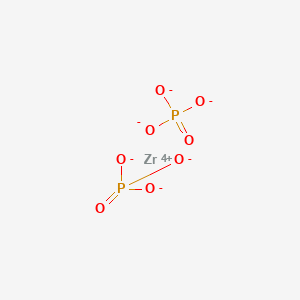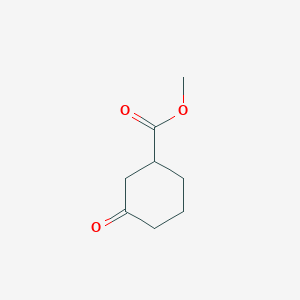
甲基3-氧代环己烷羧酸酯
描述
“Methyl 3-oxocyclohexanecarboxylate” is a chemical compound with the linear formula C8H12O3 . It is also known by its CAS Number: 13148-83-9 .
Molecular Structure Analysis
“Methyl 3-oxocyclohexanecarboxylate” has a molecular weight of 156.18 g/mol . It contains a total of 23 bonds; 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
“Methyl 3-oxocyclohexanecarboxylate” has a molecular weight of 156.18 g/mol . It has a XLogP3-AA value of 0.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 2 rotatable bonds .科学研究应用
Organic Synthesis Intermediates
Methyl 3-oxocyclohexanecarboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a valuable building block for creating complex organic molecules. For instance, it can undergo nucleophilic addition reactions due to the presence of the ketone group, enabling the synthesis of alcohols and amines which are crucial in developing pharmaceuticals and agrochemicals .
Catalyst-Controlled Lactonization
In the field of catalysis, this compound has been used in catalyst-controlled site-selective lactonization of dicarboxylic acids. This process is significant for the selective activation of methylene C–H bonds, leading to the formation of gamma- and delta-lactones. These lactones are essential in the synthesis of natural products and pharmaceuticals .
安全和危害
“Methyl 3-oxocyclohexanecarboxylate” should be handled with care. It is advised to avoid formation of dust and aerosols . It should be stored in a well-ventilated place .
Relevant Papers One relevant paper is “The Baeyer-Villiger oxidation of alkyl oxocyclohexanecarboxylates” by A. J. Hubert and P. S. Starcher . The paper discusses the Baeyer-Villiger oxidation of methyl 3- and 4-oxocyclohexanecarboxylates .
作用机制
Mode of Action
As a derivative of cyclohexanone, it may share some of the biological activities of its parent compound. Cyclohexanone and its derivatives are often used in organic synthesis, particularly in the production of nylon and other polymers .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-oxocyclohexanecarboxylate are currently unknown . In general, cyclohexanone and its derivatives can undergo various chemical reactions, including oxidation and reduction, which could potentially affect various biochemical pathways if these reactions occur in biological systems .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, and it’s soluble in water . These properties could influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of Methyl 3-oxocyclohexanecarboxylate . For instance, its storage temperature should be dry and at room temperature .
属性
IUPAC Name |
methyl 3-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEFSJWFUPHVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340613 | |
| Record name | Methyl 3-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13148-83-9 | |
| Record name | Methyl 3-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-oxocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Q & A
Q1: Why is the chirality of methyl 3-oxocyclohexanecarboxylate important in drug discovery?
A1: Chiral molecules, like methyl 3-oxocyclohexanecarboxylate, exist in two forms that are mirror images of each other (enantiomers). These enantiomers can interact differently with biological systems. In drug discovery, controlling the chirality of a molecule is crucial because one enantiomer might have the desired therapeutic effect, while the other could be inactive or even harmful. The research highlights the use of biocatalytic approaches to selectively synthesize specific enantiomers of methyl 3-oxocyclohexanecarboxylate [(S)-, (R)-1], which are valuable building blocks for synthesizing chiral drug candidates [].
Q2: What are the advantages of using biocatalysts like lipases and enoate reductases in the synthesis of methyl 3-oxocyclohexanecarboxylate?
A2: Biocatalysts offer several advantages over traditional chemical synthesis methods. The research demonstrates the use of lipases, enoate reductases, and nitrilases for producing chiral methyl 3-oxocyclohexanecarboxylate and its derivatives []. These enzymes exhibit high selectivity, often catalyzing reactions at a specific chiral center, leading to a higher yield of the desired enantiomer. Additionally, enzymatic reactions generally proceed under milder conditions (e.g., lower temperatures, atmospheric pressure), reducing unwanted side reactions and minimizing the environmental impact compared to conventional chemical synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








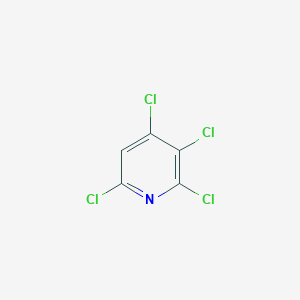

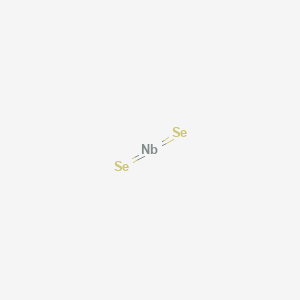
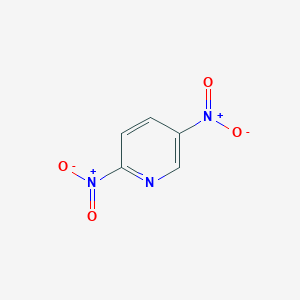
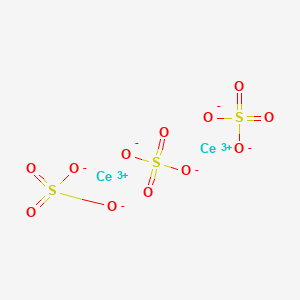
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)
